molecular formula C24H28O10 B14280637 Bipinnatin C

Bipinnatin C

Cat. No.: B14280637
M. Wt: 476.5 g/mol
InChI Key: FXDXTJXKPXLNSW-IZPJRHLFSA-N
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Description

Bipinnatin C is a diterpenoid compound isolated from the Caribbean gorgonian coral Pseudopterogorgia bipinnata . It belongs to the cembrane class of furanocembranoids, characterized by a 14-membered macrocyclic ring with oxygenated functional groups. Structurally, this compound (molecular weight: 460.48 g/mol, CAS: 123483-20-5) lacks the α,β-unsaturated carbonyl moiety at C15–C17 present in its analogs Bipinnatins A, B, and D . This structural difference correlates with its reduced cytotoxicity against P388 murine tumor cells (IC₅₀: 46.6 μg/mL) compared to Bipinnatins A (0.9 μg/mL), B (3.2 μg/mL), and D (1.5 μg/mL) . This compound also acts as a neurotoxin, irreversibly inhibiting nicotinic acetylcholine receptors (nAChRs) by covalently binding to the α-subunit tyrosine-190 residue, though with lower potency than Bipinnatin B .

Properties

Molecular Formula

C24H28O10

Molecular Weight

476.5 g/mol

IUPAC Name

[(5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate

InChI

InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16?,18-,19+,20-,22+,23?,24?/m1/s1

InChI Key

FXDXTJXKPXLNSW-IZPJRHLFSA-N

Isomeric SMILES

CC1=C2[C@@H](C(CC(C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Bipinnatin C involves several key steps, including oxidation, ring closure, and isomerization. One of the notable synthetic routes includes the use of hydrogen peroxide for nucleophilic epoxidation, followed by selective oxidation using m-chloroperbenzoic acid (m-CPBA) to form the furan and butenolide within the 14-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

Bipinnatin C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Triethylsilane.

    Substitution: Methanol under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as rubifolide and other furanocembranoid derivatives .

Mechanism of Action

Bipinnatin C exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor. This inhibition is unique because it selectively targets one of the two acetylcholine-binding sites on the receptor, making it a valuable tool for pharmacological investigations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key comparisons between Bipinnatin C and related compounds:

Compound Source Key Structural Features Bioactivity Toxicity Class
This compound Pseudopterogorgia bipinnata Lacks α,β-unsaturated carbonyl at C15–C17 Moderate cytotoxicity (IC₅₀: 46.6 μg/mL); weak nAChR inhibition II
Bipinnatin B Pseudopterogorgia bipinnata Contains α,β-unsaturated carbonyl and epoxide Potent nAChR inhibitor (comparable to Lophotoxin); IC₅₀: 3.2 μg/mL II
Bipinnatin J Pseudopterogorgia bipinnata Furanocembranoid with Z-alkene Biosynthetic precursor to intricarene; undergoes photochemical cycloaddition N/A
Epispongiadiol Marine sponges Linear diterpene with hydroxyl groups Superior binding stability (RMSD: 0.3 nm over 100 ns); antibacterial activity III
Inuchinenolide C Terpenoid family Sesquiterpene lactone Class II toxicity; lacks antibacterial activity II

Mechanistic and Stability Comparisons

  • Binding Affinity and Stability :

    • This compound and Bipinnatin B both target nAChRs, but Bipinnatin B exhibits higher affinity due to its α,β-unsaturated carbonyl group, which enhances covalent binding to Tyr-190 .
    • In molecular dynamics (MD) simulations, Bipinnatin-InlA complexes showed transient instability (RMSD deviation at 20–70 ns) but recovered stability, whereas Epispongiadiol-InlA complexes maintained consistent RMSD (0.3 nm) over 100 ns, suggesting superior structural compatibility .
  • ADMET and Toxicity: this compound and Bipinnatin B fall under toxicity class II (moderate risk), while Epispongiadiol and most other terpenoids are class III (low risk) . this compound lacks antibacterial activity, unlike Epispongiadiol and other cembranoids, which may reflect its reduced electrophilic reactivity .
  • Biosynthetic Relationships :

    • Bipinnatin J serves as a biosynthetic precursor to intricarene via photochemical [5+2] cycloaddition, a pathway absent in this compound .
    • Bipinnatin B’s epoxide group at C11–C12 is dispensable for cytotoxicity but critical for nAChR inhibition, highlighting functional divergence among analogs .

Key Research Findings

Cytotoxicity : The α,β-unsaturated carbonyl group is a key pharmacophore for antitumor activity. Its absence in this compound results in >50-fold lower potency compared to Bipinnatins A and D .

Neurotoxicity : Bipinnatin B’s higher potency over C (IC₅₀: 1.5 vs. >10 μM) underscores the importance of the C15–C17 electrophilic moiety in nAChR inhibition .

Synthetic Accessibility : Bipinnatin J has been synthesized via stereoselective macrocyclization, enabling studies on its photochemical conversion to intricarene .

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